3-Pyridazinecarbonyl chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

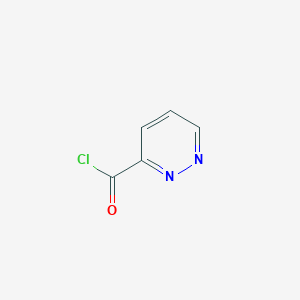

2D Structure

3D Structure

特性

IUPAC Name |

pyridazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQSSQXPUBICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598650 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-82-0 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridazine Containing Architectures

Pyridazine (B1198779), a six-membered heterocyclic compound with two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal and agricultural chemistry. rjptonline.orgresearchgate.net These structures are recognized as a versatile scaffold for the development of new pharmacologically active compounds. scholarsresearchlibrary.com Pyridazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. rjptonline.orgresearchgate.net The ability to easily functionalize the pyridazine ring at various positions makes it an attractive building block for the design and synthesis of new drugs and agrochemicals. rjptonline.orgresearchgate.net

Fundamental Role of Acyl Halides As Reactive Intermediates

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. scbt.com They are characterized by the functional group -C(=O)X, where X is a halogen. wikipedia.org Acyl chlorides are the most common type of acyl halides. wikipedia.org

Due to the presence of the electron-withdrawing halogen, the carbonyl carbon of an acyl halide is highly electrophilic and susceptible to nucleophilic attack. scbt.comteachy.app This inherent reactivity makes acyl halides valuable intermediates in organic synthesis. fiveable.me They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles to form other carboxylic acid derivatives such as esters, amides, and anhydrides. scbt.comfiveable.me This versatility is widely exploited in the synthesis of complex organic molecules. scbt.com

Overview of 3 Pyridazinecarbonyl Chloride in Synthetic Strategies

3-Pyridazinecarbonyl chloride is a derivative of pyridazine (B1198779) that incorporates the highly reactive acyl chloride functional group. This combination makes it a useful reagent for introducing the pyridazine moiety into other molecules. For instance, pyridazinyl aryl or heteroaryl ketones have been prepared from 3-pyridazinecarboxylic acid via its chloride or ester. epdf.pub

The reactivity of the acyl chloride group allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. For example, it can be used in acylation reactions to attach the 3-pyridazinecarbonyl group to various substrates. scbt.com This strategy is employed in the synthesis of more complex molecules with potential biological activity. One specific derivative, 3,6-dichloro-4-pyridazinecarbonyl chloride, has been utilized in the preparation of various compounds. epdf.pub The strategic incorporation of the pyridazine ring through this reactive intermediate is a key step in the synthesis of a range of functionalized molecules.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | CAS Number | Molecular Formula |

| This compound, 4,6-dichloro- | 2328068-42-2 | C5H1Cl3N2O |

| This compound, 1,6-dihydro-1-methyl-6-oxo- | 89581-57-7 | C6H5ClN2O2 |

| Benzoyl chloride | 98-88-4 | C7H5ClO |

| Acetyl chloride | 75-36-5 | C2H3ClO |

Table 2: Compound Classification

| Compound Name | Functional Group | Parent Heterocycle |

| This compound, 4,6-dichloro- | Acyl Chloride | Pyridazine |

| This compound, 1,6-dihydro-1-methyl-6-oxo- | Acyl Chloride | Pyridazine |

| Benzoyl chloride | Acyl Chloride | Benzene |

| Acetyl chloride | Acyl Chloride | (Aliphatic) |

An in-depth examination of the synthetic methodologies for producing this compound and its analogs reveals a reliance on established chemical transformations, alongside an exploration of more novel synthetic routes. The preparation of this and related compounds is critical for their application as intermediates in the synthesis of more complex molecules. This article focuses exclusively on the synthetic approaches to the pyridazinecarbonyl moiety and its halogenated derivatives, adhering to a strict structural outline.

Strategic Applications in Advanced Organic Synthesis and Chemical Science

Construction of Diverse Heterocyclic Scaffolds

3-Pyridazinecarbonyl chloride serves as a versatile building block in the synthesis of various heterocyclic systems due to the reactive acyl chloride functionality, which readily participates in cyclization and condensation reactions.

The reactive nature of this compound makes it a valuable reagent for the synthesis of pyridazine-fused heterocycles. One notable application is in the construction of pyridazino[4,5-b]indol-4-ones. nih.govnih.gov While specific studies detailing the direct use of this compound are not prevalent in the reviewed literature, its role can be inferred from established synthetic strategies for similar structures. For instance, the synthesis of new pyridazino[4,5-b]indol-4-ones has been reported, highlighting the importance of this heterocyclic core as inhibitors of DYRK1A kinase. nih.gov

A general and plausible synthetic approach would involve the Friedel-Crafts acylation of an indole (B1671886) derivative, such as ethyl indole-2-carboxylate, with this compound. This reaction, typically catalyzed by a Lewis acid, would introduce the pyridazinecarbonyl moiety at the C3 position of the indole. Subsequent condensation of the resulting intermediate with hydrazine (B178648) or a substituted hydrazine would lead to the formation of the fused pyridazine (B1198779) ring, yielding the desired pyridazino[4,5-b]indole skeleton. researchgate.net This method offers a pathway to a variety of substituted derivatives by modifying both the indole and hydrazine starting materials.

Another approach for the synthesis of condensed pyridazine systems involves the treatment of a pyridazinamino-acid with various acylating and cyclizing agents. ekb.eg Although this study does not directly employ this compound, it establishes a proof of concept for the cyclization of pyridazine derivatives to form fused systems like pyridazino[3,4-d] ekb.egmdpi.comoxazin-5-ones. ekb.eg

The following table summarizes representative pyridazine-fused heterocyclic systems and their synthetic precursors, illustrating the potential utility of this compound in their synthesis.

| Heterocyclic System | Key Precursors | Potential Role of this compound | Reference |

| Pyridazino[4,5-b]indol-4-ones | Ethyl indole-2-carboxylate, Hydrazine | Acylating agent for Friedel-Crafts reaction | nih.gov, researchgate.net |

| Pyridazino[3,4-d] ekb.egmdpi.comoxazin-5-ones | Pyridazinamino-acid, Acetic anhydride | Analogous acylating agent | ekb.eg |

| Pyrido[3,4-c]pyridazines | 4-Acetyl-3-aminopyridine | Potential precursor for the pyridazine ring | mdpi.com |

While direct literature evidence for the application of this compound in the synthesis of complex polycyclic architectures is limited, its properties as a bifunctional building block suggest its potential in this area. The pyridazine ring can serve as a scaffold for further annulation reactions, and the acyl chloride group provides a reactive handle for introducing the pyridazine moiety into a growing polycyclic framework.

For example, in a strategy analogous to the synthesis of pyrido[3,4-c]pyridazines, this compound could be envisioned as a precursor. mdpi.com By first converting the acyl chloride to a suitable functional group, such as an acetyl group, and then introducing an amino group on the pyridazine ring, a substrate for a Borsche cinnoline-type reaction could be generated, leading to the formation of a fused pyridine (B92270) ring and thus a polycyclic system.

The construction of complex polycyclic terpenes often relies on strategic bond formations guided by existing stereocenters and functional groups. While not directly related to pyridazine chemistry, these syntheses highlight the importance of robust and predictable cyclization reactions in building complex molecular architectures. The principles of leveraging steric and electronic effects to control cyclization outcomes could be applied to systems incorporating the pyridazine heterocycle, with this compound as a key starting material.

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgnih.govacsgcipr.orgnih.gov The reactive acyl chloride group of this compound makes it a potential candidate for incorporation into MCRs, particularly those involving nucleophilic attack.

Although no specific examples of MCRs involving this compound were found in the reviewed literature, its participation in reactions like the Ugi or Passerini reactions can be postulated. In a hypothetical Ugi-type reaction, 3-pyridazinecarboxylic acid (derived from the hydrolysis of the acyl chloride) could serve as the acid component. The reaction would involve an aldehyde, an amine, an isocyanide, and 3-pyridazinecarboxylic acid to generate an α-acylamino amide bearing a pyridazine substituent. This product could then undergo further transformations to yield more complex heterocyclic structures.

Similarly, in a Passerini-type reaction, 3-pyridazinecarboxylic acid could react with an aldehyde or ketone and an isocyanide to form an α-acyloxy carboxamide. The resulting molecule would contain the pyridazine moiety, which could then be used to construct more elaborate heterocyclic systems through subsequent cyclization reactions.

The following table outlines the general schemes of the Ugi and Passerini reactions and the potential role of a pyridazine-derived carboxylic acid.

| Multi-Component Reaction | General Reactants | Potential Pyridazine Component | Product Type |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | 3-Pyridazinecarboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | 3-Pyridazinecarboxylic Acid | α-Acyloxy Carboxamide |

Precursor for Ligand Synthesis in Coordination Chemistry

This compound is a highly reactive derivative of pyridazine-3-carboxylic acid, making it a valuable starting material for the synthesis of a variety of pyridazine-based ligands. Its acyl chloride functionality allows for straightforward reactions with nucleophiles, providing a direct route to introduce the pyridazine moiety into more complex molecular architectures designed for metal coordination. The electron-deficient nature of the pyridazine ring, containing two adjacent nitrogen atoms, influences the electronic properties of the resulting ligands and their subsequent coordination complexes.

Generation of Pyridazine-Derived Ligand Precursors

The primary strategy for generating ligand precursors from this compound involves its reaction with nitrogen-based nucleophiles, such as amines and hydrazines, to form robust amide and hydrazide linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Synthesis of Pyridazine-3-carboxamides: The reaction of this compound with primary or secondary amines leads to the formation of N-substituted pyridazine-3-carboxamides. This reaction introduces a new substituent (R-group) and an amide functionality, which contains potential donor atoms (oxygen and nitrogen) for metal coordination. The specific properties of the resulting ligand precursor can be tuned by varying the nature of the amine used.

Synthesis of Pyridazine-3-carbohydrazides: Similarly, reacting this compound with hydrazine or its derivatives yields pyridazine-3-carbohydrazides. The terminal -NH2 group of the hydrazide is itself a nucleophile and can be further reacted with aldehydes or ketones to form pyridazine-based hydrazones. These hydrazone derivatives offer multiple coordination sites, often acting as multidentate ligands. For instance, tridentate pyridazine ligands can be prepared from 3,6-disubstituted pyridazine hydrazines through condensation with aldehydes. researchgate.net

The table below illustrates the generation of these primary ligand precursors from this compound.

| Starting Material | Reagent | Product Class | Potential Donor Atoms |

| This compound | Primary/Secondary Amine (R-NH2) | Pyridazine-3-carboxamide | Pyridazine N, Amide O |

| This compound | Hydrazine (H2N-NH2) | Pyridazine-3-carbohydrazide (B1418419) | Pyridazine N, Carbonyl O, Hydrazide N |

| Pyridazine-3-carbohydrazide | Aldehyde/Ketone (R'-CO-R'') | Pyridazine-3-carbohydrazone | Pyridazine N, Imine N, Carbonyl O |

Elaboration into Metal-Coordinating Entities

Ligand precursors derived from this compound, particularly carboxamides and hydrazones, are versatile building blocks for constructing a wide array of coordination compounds with various transition metals.

Coordination via Carboxamide Ligands: Pyridine and pyrazine (B50134) carboxamides are well-documented ligands in coordination chemistry. mdpi.comresearchgate.net The amide group offers two potential coordination sites: the carbonyl oxygen and the amide nitrogen. researchgate.net Typically, coordination occurs through the carbonyl oxygen and a nitrogen atom from the pyridazine ring, forming a stable five-membered chelate ring with a metal ion. nih.gov This bidentate (O, N) coordination mode is common in complexes with metals like copper(II), zinc(II), and cobalt(II). nih.gov The specific geometry of the resulting metal complex, which can range from square planar to octahedral, is influenced by the metal ion, its oxidation state, and the presence of other co-ligands. researchgate.net

Coordination via Hydrazone Ligands: Pyridazine-hydrazone ligands are powerful chelating agents capable of forming stable complexes with a variety of metal ions. The condensation of pyridazine-3-carbohydrazide with aldehydes or ketones generates Schiff base ligands with an N-N-O or N-N-N donor set. These ligands can act as tridentate chelators, binding to a single metal center through the pyridazine nitrogen, the imine nitrogen, and the carbonyl oxygen (or a deprotonated enolic oxygen). researchgate.net This multidentate coordination leads to the formation of highly stable, often octahedral, metal complexes. Research on analogous pyrazine-derived Schiff base ligands shows coordination through the azomethine nitrogen and a phenolic oxygen, resulting in various geometries including octahedral, square planar, and tetrahedral depending on the metal ion (e.g., Fe(III), Ni(II), Co(II)). researchgate.net

The following table summarizes examples of metal coordination with ligand types derived from this compound precursors.

| Ligand Type | Typical Donor Atoms | Coordinated Metals | Resulting Complex Geometry |

| Pyridazine-3-carboxamide | Pyridazine-N, Carbonyl-O | Cu(II), Zn(II), Co(II) nih.gov | Square Planar, Octahedral nih.govresearchgate.net |

| Pyridazine-3-carbohydrazone | Pyridazine-N, Imine-N, Carbonyl-O | Fe(III), Ni(II), Co(II), Cu(II) researchgate.netresearchgate.net | Octahedral, Square Planar, Tetrahedral researchgate.net |

The strategic design of these ligands, initiated from this compound, allows for the synthesis of coordination complexes with tailored electronic, magnetic, and catalytic properties, underscoring the compound's importance in advanced chemical science.

In Depth Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

No specific studies detailing the reaction pathways or identifying the transition states for reactions involving 3-Pyridazinecarbonyl chloride have been found.

Kinetic and Thermodynamic Profiling of Key Transformations

There is no available data on the kinetic and thermodynamic parameters for the transformations of this compound.

Application of Computational Chemistry for Mechanistic Insights (e.g., Computer-Assisted Mechanistic Evaluation of Organic Reactions (CAMEO) principles)mdpi.com

No computational studies, including those employing methodologies similar to CAMEO, have been published that specifically investigate the reaction mechanisms of this compound.

Stereochemical Control and Selectivity in Pyridazinecarbonyl Chloride Reactions

There is no literature available that discusses the stereochemical control or selectivity in reactions of this compound.

Emerging Research Avenues and Future Outlook for 3 Pyridazinecarbonyl Chloride

Development of Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of acyl chlorides, including 3-pyridazinecarbonyl chloride, typically involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with the corresponding carboxylic acid (3-pyridazinecarboxylic acid). libretexts.orgchemguide.co.ukorganicchemistrytutor.com These methods, while effective, often generate stoichiometric amounts of waste byproducts (e.g., SO₂ and HCl from thionyl chloride), which can be environmentally taxing. libretexts.orgchemguide.co.uk

Future research is anticipated to focus on developing greener and more atom-economical alternatives. This could involve catalytic approaches that minimize waste. For instance, catalytic cycles that regenerate the chlorinating agent or utilize a solid-supported catalyst for easier separation and reuse would represent a significant advancement. A key goal in sustainable chemistry is to reduce the environmental footprint of chemical transformations, and modifying the synthesis of foundational reagents like this compound is a critical step.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes for Acyl Chlorides

| Feature | Traditional Methods (e.g., with SOCl₂) | Future Sustainable Protocols (Projected) |

| Chlorinating Agent | Stoichiometric (e.g., SOCl₂, PCl₅) | Catalytic or recyclable reagents |

| Byproducts | Acidic gases (SO₂, HCl), phosphorus waste | Minimal, ideally benign (e.g., water) |

| Atom Economy | Lower | Higher |

| Process | Batch processing | Potential for continuous flow |

Discovery of Novel Reactivity and Catalytic Systems

This compound is a reactive acylating agent, readily participating in reactions with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. organicchemistrytutor.com The pyridazine (B1198779) moiety itself, with its two adjacent nitrogen atoms, imparts unique electronic properties that can influence the reactivity of the carbonyl group.

Emerging research could explore the use of this compound in novel catalytic systems. For example, its coordination to a metal center could be a key step in catalytic cycles for new types of cross-coupling or carbonylation reactions. Palladium-catalyzed reactions, which have been explored for the synthesis of other acid chlorides from aryl bromides, could potentially be adapted to explore new reactivity pathways for this compound. nih.govnih.gov Furthermore, the pyridazine nitrogen atoms could act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of substrates at otherwise unreactive positions.

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.com The synthesis of reactive intermediates like acyl chlorides is particularly well-suited for flow chemistry, as it allows for their in-situ generation and immediate use in a subsequent reaction step, avoiding the need for isolation and storage of these often-unstable compounds. researchgate.netnih.gov

While specific studies on the flow synthesis of this compound are not yet prevalent, the successful application of this technology to other acid chlorides and heterocyclic compounds suggests a promising future. researchgate.netnih.gov An automated flow system could be designed where 3-pyridazinecarboxylic acid is continuously mixed with a chlorinating agent in a reactor coil, and the resulting stream of this compound is then merged with a stream of a nucleophile to produce a desired derivative. This approach would not only improve efficiency and safety but also facilitate the rapid synthesis of libraries of pyridazine-containing compounds for applications in drug discovery and materials science. mdpi.com

Table 2: Potential Parameters for Flow Synthesis of this compound Derivatives

| Parameter | Description | Potential Advantage |

| Reactor Type | Packed-bed or microreactor | High surface area-to-volume ratio for efficient reaction |

| Residence Time | Time reactants spend in the reactor | Precise control over reaction extent |

| Temperature | Reaction temperature | Improved safety and selectivity |

| Automation | Computer-controlled pumps and valves | High-throughput screening and library synthesis |

Exploration as Building Blocks for Advanced Functional Materials

The pyridazine ring is a unique heterocyclic scaffold that can impart specific electronic and coordination properties to larger molecules. As a bifunctional building block, this compound offers a reactive handle (the acyl chloride) for incorporation into polymers and other macromolecules, while the pyridazine unit can provide functionality.

In the realm of materials science, there is potential for using this compound to synthesize novel polymers with tailored properties. For example, it could be used as a monomer in the production of polyamides or polyesters. The nitrogen atoms in the pyridazine ring could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, electronic, or gas-sorption properties. The incorporation of the electron-deficient pyridazine ring could also be used to tune the optical and electronic properties of conjugated polymers for applications in organic electronics. While the use of acyl chlorides in polymer synthesis is well-established, the specific contributions of the pyridazine moiety remain an area ripe for exploration. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。